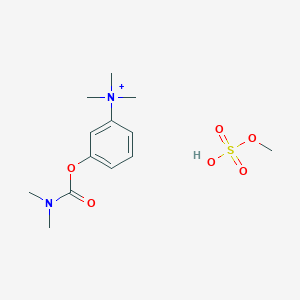
Methyl sulfate; neostigmine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl sulfate; neostigmine is a compound that combines the properties of methyl sulfate and neostigmine. Neostigmine is a cholinesterase inhibitor used primarily in the treatment of myasthenia gravis and to reverse the effects of muscle relaxants such as gallamine and tubocurarine . Methyl sulfate is often used as a counterion in the formation of neostigmine methyl sulfate, enhancing its solubility and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of neostigmine methyl sulfate involves multiple steps, including alkylation, elimination, hydrolysis, and carbamoylation . The key starting materials include m-Anisidine and dimethylcarbamoyl chloride . The reaction conditions typically involve the use of solvents like ethanol and reagents such as sodium bicarbonate and triethylamine .
Industrial Production Methods
Industrial production of neostigmine methyl sulfate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Impurities are monitored and minimized through various purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
Neostigmine methyl sulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the functional groups in the compound.
Reduction: This reaction can modify the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid, sodium bicarbonate, and dimethylaminopyridine . The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various positional isomers and analogues of neostigmine methyl sulfate, such as benzenaminium derivatives .
Wissenschaftliche Forschungsanwendungen
Neostigmine methyl sulfate has a wide range of scientific research applications:
Wirkmechanismus
Neostigmine methyl sulfate works by inhibiting the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine . By inhibiting this enzyme, neostigmine increases the levels of acetylcholine in the synapse, enhancing neuromuscular transmission . This mechanism is particularly useful in conditions like myasthenia gravis, where muscle strength is compromised .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Physostigmine: Another cholinesterase inhibitor but differs in its ability to cross the blood-brain barrier.
Pyridostigmine: Similar to neostigmine but has a longer duration of action.
Edrophonium: A short-acting cholinesterase inhibitor used primarily for diagnostic purposes.
Uniqueness
Neostigmine methyl sulfate is unique in its combination of high potency and relatively short duration of action, making it suitable for both therapeutic and diagnostic applications . Its inability to cross the blood-brain barrier reduces central nervous system side effects, making it safer for certain clinical uses .
Eigenschaften
Molekularformel |
C13H23N2O6S+ |
|---|---|
Molekulargewicht |
335.40 g/mol |
IUPAC-Name |
[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;methyl hydrogen sulfate |
InChI |
InChI=1S/C12H19N2O2.CH4O4S/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;1-5-6(2,3)4/h6-9H,1-5H3;1H3,(H,2,3,4)/q+1; |
InChI-Schlüssel |
OSZNNLWOYWAHSS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.COS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



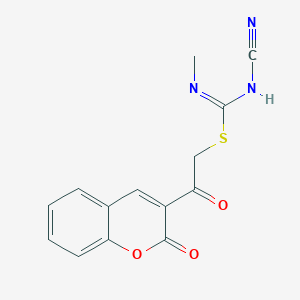
![N-[2-(2,3-dimethylphenyl)-1,3-dioxoisoindol-5-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B12450931.png)
![N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide; maleic acid](/img/structure/B12450936.png)
![(E)-(benzyloxy)[1-(pyridin-2-yl)ethylidene]amine](/img/structure/B12450942.png)
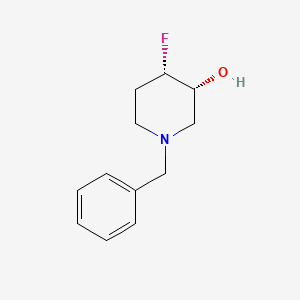
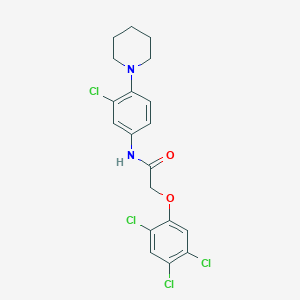
![N-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B12450956.png)
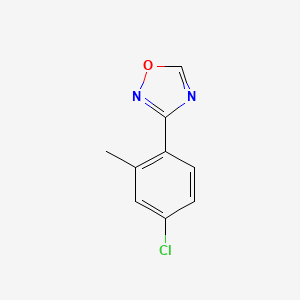
![7-Chloro-4-(2-chlorophenyl)-3-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]quinolin-2-ol](/img/structure/B12450968.png)

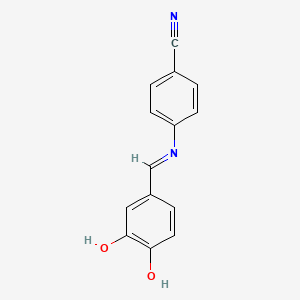
![N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B12450993.png)
![Methyl 4-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxobutanoate](/img/structure/B12451000.png)
